
D-(+)-Galactosamine hydrochloride
Overview
Description
MG 624, also known as N,N,N-Triethyl-2-(4-trans-stilbenoxy)ethylammonium iodide, is a chemical compound with the molecular formula C22H30NOI and a molecular weight of 451.39 g/mol . It is a potent and selective antagonist of neuronal nicotinic acetylcholine receptors containing the α7 subunit . This compound is primarily used in scientific research to study the function and pharmacology of nicotinic acetylcholine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MG 624 involves the reaction of N,N,N-triethylamine with 2-(4-trans-stilbenoxy)ethyl iodide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of MG 624 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, and the purification process involves multiple steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
MG 624 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: MG 624 can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized stilbene derivatives, while reduction may produce reduced amine derivatives .
Scientific Research Applications
Induction of Liver Injury Models
D-(+)-Galactosamine hydrochloride is primarily utilized to induce acute liver failure (ALF) in experimental models, particularly in rodents. This application is crucial for understanding hepatotoxicity and evaluating potential therapeutic interventions. The combination of D-GalN with lipopolysaccharides (LPS) creates a robust model for studying liver injury mechanisms and testing hepatoprotective agents.
- Mechanism of Action : D-GalN disrupts normal hepatocyte metabolism by depleting energy sources and accumulating toxic metabolites, leading to necrosis and inflammation similar to drug-induced liver disease in humans .
Investigation of Metabolic Pathways
D-GalN is employed to study the synthesis of glycoproteins and glycolipids due to its structural similarity to glucose. This characteristic allows researchers to explore how alterations in metabolic pathways affect cellular functions.
- Cellular Stress Responses : By simulating stress conditions in liver-like cells, D-GalN helps elucidate the mechanisms through which cells respond to metabolic disruptions, including regeneration and repair processes .
Therapeutic Research
Research involving D-GalN has led to significant insights into potential therapeutic strategies for liver diseases. Various studies have investigated the protective effects of compounds against D-GalN-induced liver injury.
- Case Studies :
- Genistein Protection : A study demonstrated that genistein significantly reduced liver damage in LPS/D-GalN-induced hepatic failure models by modulating inflammatory responses .
- Gut Microbiota Modulation : Research indicated that specific probiotics could alleviate liver injury in D-GalN-treated rats by enhancing gut barrier function and modifying gut microbiota .
Mechanism of Action
MG 624 exerts its effects by selectively binding to and inhibiting neuronal nicotinic acetylcholine receptors containing the α7 subunit. This inhibition prevents the binding of acetylcholine, thereby blocking the receptor’s activation and subsequent ion channel opening. The compound’s high affinity for the α7 subunit makes it a valuable tool for studying the function and pharmacology of these receptors .
Comparison with Similar Compounds
Similar Compounds
Methyllycaconitine: Another selective antagonist of α7 nicotinic acetylcholine receptors.
α-Bungarotoxin: A potent antagonist that binds irreversibly to α7 nicotinic receptors.
DHβE (Dihydro-β-erythroidine): A competitive antagonist of nicotinic acetylcholine receptors.
Uniqueness of MG 624
MG 624 is unique due to its high selectivity and potency towards neuronal nicotinic acetylcholine receptors containing the α7 subunit. This selectivity allows for more precise studies of these receptors’ function and pharmacology compared to other antagonists that may have broader or less specific effects .
Biological Activity
D-(+)-Galactosamine hydrochloride (D-GalN) is a synthetic amino sugar that has garnered significant attention in biomedical research, particularly for its role as an experimental toxin in studies of liver injury and failure. This article provides a comprehensive overview of the biological activity of D-GalN, including its mechanisms of action, effects on liver function, and relevant case studies.
- Molecular Formula : C₆H₁₄ClNO₅
- Molecular Weight : 215.63 g/mol
- CAS Number : 1772-03-8
- Melting Point : 182-185 °C (dec.)
- Boiling Point : 532.5 °C at 760 mmHg
D-GalN primarily induces liver injury through the following mechanisms:
- Free Radical Generation : D-GalN promotes oxidative stress by generating free radicals, leading to hepatocyte damage.
- Depletion of UTP Nucleotides : It significantly reduces the levels of uridine triphosphate (UTP), which is crucial for various cellular processes, including RNA synthesis and energy metabolism.
- Inflammatory Response : The compound triggers an inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-alpha and IL-10, contributing to hepatocyte apoptosis and necrosis .
Liver Injury Models
D-GalN is widely used in animal models to study acute liver failure (ALF). The typical experimental setup involves administering D-GalN alongside lipopolysaccharides (LPS) to induce fulminant hepatic failure. The following findings summarize key research outcomes:
- Histopathological Changes : Administration of D-GalN results in massive or submassive necrosis of hepatocytes, with significant alterations in liver architecture observed through histological analysis .
- Biochemical Markers : Liver function tests reveal elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatocyte injury. Notably, peak alterations in these markers occur approximately 48 hours post-administration .
Study on Protective Agents
A study investigated the protective effects of various compounds against D-GalN-induced liver injury:
- Ellagic Acid : Demonstrated protective effects against kidney damage induced by D-GalN in rats, suggesting potential therapeutic applications .
- Probiotics (Saccharomyces boulardii) : Administered to mice prior to D-GalN exposure, this probiotic significantly reduced liver injury markers and altered gut microbiota composition favorably .
Acute Liver Failure Model
In a controlled study involving Wistar rats:
- Groups received varying doses of D-GalN (1.4 g/kg) via intraperitoneal injection.
- Results showed that plasma TNF-alpha levels increased significantly alongside liver enzyme markers, correlating with histopathological findings of extensive necrosis .
Summary Table of Findings
Q & A
Q. Basic: What experimental protocols are recommended for inducing acute liver injury using D-(+)-Galactosamine hydrochloride in murine models?
Methodological Answer:
this compound (D-GalN) is commonly administered intraperitoneally (i.p.) in rodents. A standard protocol involves dissolving D-GalN in sterile PBS at 133.5 mg/mL and injecting mice with 300 μL of this solution (final dose: ~400 mg/kg body weight) . For synergistic liver injury, co-administration with lipopolysaccharide (LPS, 0.1–1 μg/kg) is employed, which induces hepatocyte apoptosis and necrosis via caspase-3 activation and UTP depletion . Survival rates and liver histopathology (e.g., centrilobular necrosis, inflammatory infiltration) should be assessed at 6–24 hours post-injection.
Q. Basic: What safety precautions should be observed when handling this compound?
Methodological Answer:
While D-GalN is not classified as hazardous under GHS, standard laboratory precautions apply:
- Personal Protective Equipment (PPE): Wear nitrile gloves and lab coats. Glove material must be impermeable (e.g., neoprene or butyl rubber), though specific recommendations vary by manufacturer .
- Ventilation: Use in a well-ventilated area; avoid inhalation of dust .
- Disposal: Collect waste mechanically and dispose of via approved biohazard channels. Do not discharge into waterways .
Q. Advanced: How does the hepatotoxic mechanism of D-GalN differ between in vivo and in vitro models?
Methodological Answer:
- In Vivo: D-GalN depletes UTP pools in hepatocytes, impairing RNA and protein synthesis. Combined with LPS, it triggers TNF-α-mediated apoptosis via caspase-3 activation and mitochondrial dysfunction, leading to acute liver failure .
- In Vitro: Primary hepatocytes exposed to D-GalN (10–20 mM) exhibit direct DNA fragmentation and necrosis without requiring immune mediators. Caspase-3 activation occurs earlier (within 4–6 hours) compared to in vivo models (12+ hours) .
Contradiction Note: In vitro studies often omit the immune component (e.g., Kupffer cell activation), which limits translational relevance .
Q. Advanced: How can researchers optimize D-GalN/LPS co-administration to achieve reproducible liver injury?
Methodological Answer:
Key variables to calibrate:
- Dosage Ratio: A 10:1 ratio of D-GalN (400 mg/kg) to LPS (10 μg/kg) balances mortality (40–60%) and injury severity in rats .
- Animal Strain: C57BL/6 mice are more sensitive than BALB/c; strain-specific LD50 values require pre-testing .
- Timing: LPS is typically administered 30 minutes after D-GalN to synchronize inflammatory cascades . Validate injury via serum ALT/AST levels and hepatic histology.
Q. Advanced: What analytical methods are suitable for quantifying D-GalN in biological samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of acetonitrile/ammonium formate. Internal standards like D-(13C6)-glucosamine hydrochloride improve accuracy .
- Pulsed Amperometric Detection (PAD): Effective for purity assessments (>99% in reagent-grade D-GalN) and solubility testing (50 mg/mL in water) .
Q. Advanced: How do contradictory reports on D-GalN toxicity thresholds impact experimental design?
Methodological Answer:
- Strain Variability: Rats show higher mortality (40%) than mice (20–30%) at equivalent doses (400 mg/kg), likely due to differences in UDP-glucose dehydrogenase activity .
- Mitigation Strategy: Conduct pilot studies to establish strain- and age-specific LD50 values. For example, juvenile rodents may require 20% lower doses due to metabolic immaturity.
Q. Advanced: What challenges arise in modeling subacute hepatotoxicity with D-GalN, and how can they be addressed?
Methodological Answer:
- Challenge: D-GalN primarily induces acute injury (within 24 hours), limiting utility for chronic models. Repeated low-dose administration (e.g., 50 mg/kg daily for 7 days) inconsistently mimics subacute damage.
- Solution: Combine D-GalN with a secondary insult (e.g., carbon tetrachloride) to prolong injury. Monitor fibrosis markers (e.g., α-SMA, collagen deposition) over 2–4 weeks .
Q. Basic: What are the storage and solubility requirements for D-GalN?
Methodological Answer:
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-NQZVPSPJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-03-8 | |
Record name | Galactosamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1772-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Galactosamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | GALACTOSAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U51H7Z9859 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.